6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride 6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Brand Name: Vulcanchem
CAS No.: 29983-78-6
VCID: VC8413879
InChI: InChI=1S/C11H15NO2.ClH/c1-13-9-5-8-3-4-12-7-10(8)11(6-9)14-2;/h5-6,12H,3-4,7H2,1-2H3;1H
SMILES: COC1=CC2=C(CNCC2)C(=C1)OC.Cl
Molecular Formula: C11H16ClNO2
Molecular Weight: 229.70

6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

CAS No.: 29983-78-6

Cat. No.: VC8413879

Molecular Formula: C11H16ClNO2

Molecular Weight: 229.70

* For research use only. Not for human or veterinary use.

6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride - 29983-78-6

Specification

CAS No. 29983-78-6
Molecular Formula C11H16ClNO2
Molecular Weight 229.70
IUPAC Name 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Standard InChI InChI=1S/C11H15NO2.ClH/c1-13-9-5-8-3-4-12-7-10(8)11(6-9)14-2;/h5-6,12H,3-4,7H2,1-2H3;1H
Standard InChI Key RBWYTFQWOMDFPW-UHFFFAOYSA-N
SMILES COC1=CC2=C(CNCC2)C(=C1)OC.Cl
Canonical SMILES COC1=CC2=C(CNCC2)C(=C1)OC.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is characterized by the following key properties :

PropertyValue
CAS Number29983-78-6
Molecular FormulaC11H16ClNO2\text{C}_{11}\text{H}_{16}\text{ClNO}_{2}
Molecular Weight229.70 g/mol
IUPAC Name6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
SMILES NotationCOC1=C(C2=C(CNCC2)C=C1OC)Cl

The compound’s structure consists of a tetrahydroisoquinoline scaffold, where the aromatic ring is substituted with methoxy (-OCH3_3) groups at positions 6 and 8. The hydrochloride salt enhances its solubility in polar solvents, a critical feature for pharmacological applications .

Synthesis and Manufacturing

General Synthetic Routes

The synthesis of 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride likely follows established protocols for tetrahydroisoquinoline derivatives. A common approach involves:

  • Pictet-Spengler Cyclization: Condensation of phenethylamine derivatives with aldehydes or ketones under acidic conditions to form the tetrahydroisoquinoline core.

  • Methoxy Group Introduction: Electrophilic aromatic substitution or nucleophilic methoxylation to install methoxy groups at specific positions.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, improving crystallinity and stability .

For example, 1-ethyl-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 1955493-74-9), a structurally related compound, is synthesized via similar methods, as reported by VulcanChem.

Industrial-Scale Production

Large-scale manufacturing prioritizes cost efficiency and yield optimization. Key steps include:

  • Catalytic Hydrogenation: To reduce intermediate imines to secondary amines.

  • Green Chemistry Principles: Solvent recycling and waste minimization.
    Suppliers such as AccelaChem and EvitaChem offer the compound in milligram to gram quantities, catering to research and preclinical development .

Applications in Research

Chemical Biology and Drug Discovery

6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride serves as a building block in medicinal chemistry. Researchers modify its core to explore structure-activity relationships (SAR), particularly targeting G protein-coupled receptors (GPCRs) and ion channels .

Material Science

The compound’s rigid aromatic structure and hydrogen-bonding capacity make it a candidate for supramolecular chemistry applications, such as organic frameworks or catalyst design.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator